Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C20H28ClN5O3S . It has a molecular weight of 453.99 .
Physical and Chemical Properties Analysis
This compound has a predicted density of 1.337±0.06 g/cm3 and a predicted pKa of 5.01±0.10 .Scientific Research Applications
Synthesis and Characterization
- Tert-butyl piperazine-1-carboxylate derivatives have been synthesized and characterized through various methods such as LCMS, NMR, IR, and X-ray diffraction. For instance, a related compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, was synthesized and characterized, highlighting the potential for similar methods to be applied to tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate (Sanjeevarayappa et al., 2015).
Biological Evaluation
- Some derivatives of tert-butyl piperazine-1-carboxylate have been evaluated for their biological activities, such as antibacterial and anthelmintic activities. However, results may vary; for example, the compound mentioned above exhibited moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Molecular Structure Studies
- Detailed molecular structure studies of tert-butyl piperazine-1-carboxylate derivatives have been conducted. These studies involve crystallographic analyses and can provide insights into the structural properties of similar compounds (Anthal et al., 2018).
Potential Pharmacological Applications
- Derivatives of tert-butyl piperazine-1-carboxylate have potential pharmacological applications. For instance, a similar compound, N-(4-Tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide, was studied as a TRPV1 antagonist with implications in chronic pain relief (Nie et al., 2020).
Synthetic Methodologies
- Research has been conducted on the synthesis of tert-butyl piperazine-1-carboxylate derivatives, demonstrating various synthetic methodologies that could be applicable to the synthesis of this compound (Ya-hu, 2010).
Anti-tumor Applications
- Some tert-butyl piperazine-1-carboxylate derivatives have been explored for their potential anti-tumor properties. For example, derivatives of thieno[3,2-d]pyrimidine, a related compound, showed cytotoxic activities against cancer cell lines (Zhu et al., 2012).
Properties
IUPAC Name |
tert-butyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClN5O3S/c1-20(2,3)29-19(27)26-6-4-24(5-7-26)13-14-12-15-16(30-14)17(23-18(21)22-15)25-8-10-28-11-9-25/h12H,4-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUGDRKBXMMROC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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